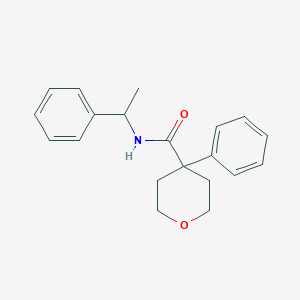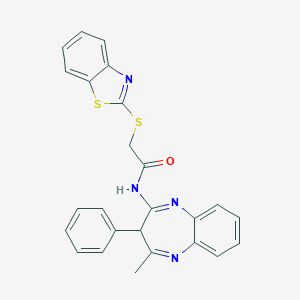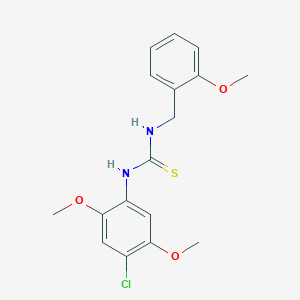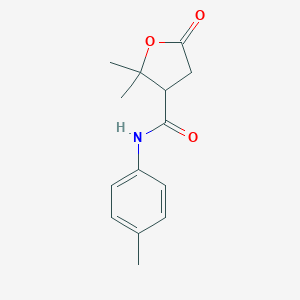
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound with the molecular formula C20H23NO2 It features a tetrahydropyran ring, a phenyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as phenylethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an appropriate solvent.
Major Products
Oxidation: The major products would include oxidized derivatives of the phenyl and tetrahydropyran rings.
Reduction: The major products would include reduced derivatives of the carboxamide group.
Substitution: The major products would include substituted derivatives at the phenyl and carboxamide groups.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide: shares similarities with other tetrahydropyran derivatives and carboxamides.
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-carboxylic acid and its derivatives.
Carboxamides: Compounds such as N-phenylethylcarboxamide and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4-phenyl-N-(1-phenylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16(17-8-4-2-5-9-17)21-19(22)20(12-14-23-15-13-20)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFHRZUUVXKWRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B432052.png)

![2-{[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-6-methoxy-4-methylquinazoline](/img/structure/B432054.png)
![Methyl {4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetate](/img/structure/B432055.png)
![Methyl [4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbothioyl}amino)phenyl]acetate](/img/structure/B432058.png)
![Methyl (4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B432059.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-methoxybenzyl)thiourea](/img/structure/B432085.png)
![Methyl (4-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B432108.png)
![8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B432113.png)
![1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B432118.png)

![Methyl (4-{[(2-hydroxyethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B432130.png)
![2-[(3-Ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B432142.png)
